molecular formula C9H22NO6P B054800 [(2R)-2,3-dihydroxypropoxy]phosphonic acid; cyclohexanamine CAS No. 29849-82-9

[(2R)-2,3-dihydroxypropoxy]phosphonic acid; cyclohexanamine

Cat. No.: B054800
CAS No.: 29849-82-9
M. Wt: 271.25 g/mol
InChI Key: KRPIJKAIDSXSIO-ZYRQIYSTSA-N
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Description

L-alpha-Glycerolphosphate, dicyclohexylammonium salt (CAS RN 29849-82-9) is a phosphorylated glycerol derivative stabilized by a dicyclohexylammonium counterion. This compound is critical in biochemical research, particularly in studies involving phospholipid metabolism, enzymatic assays, and membrane biology . The dicyclohexylammonium group enhances stability and facilitates purification processes, making it preferable for applications requiring long-term storage or controlled solubility in organic solvents .

Properties

CAS No.

29849-82-9

Molecular Formula

C9H22NO6P

Molecular Weight

271.25 g/mol

IUPAC Name

cyclohexanamine;[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate

InChI

InChI=1S/C6H13N.C3H9O6P/c7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/t;3-/m.1/s1

InChI Key

KRPIJKAIDSXSIO-ZYRQIYSTSA-N

Isomeric SMILES

C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O

Canonical SMILES

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O

Appearance

Assay:≥95%A crystalline solid

Other CAS No.

29849-82-9

Synonyms

(R)-1,2,3-Propanetriol 1-(Dihydrogen phosphate) compd. with cyclohexanamine;  D-Glycerol 1-(Dihydrogen phosphate) compd. with cyclohexylamine;  sn-Glycerol-3-phosphate Dicyclohexylammonium Salt

Origin of Product

United States

Preparation Methods

Chiral Precursor Selection

The synthesis of L-α-GP-DCHA begins with the enantioselective preparation of L-alpha-glycerolphosphate. As detailed in CN103087091A, (R)-(-)-3-chloro-1,2-propanediol serves as the foundational chiral building block due to its commercial availability and stereochemical stability. This intermediate reacts with phosphorylcholine tetramethyl ammonium salt under reflux conditions, forming L-alpha-glycerolphosphate through a nucleophilic substitution mechanism:

(R)-(-)-3-chloro-1,2-propanediol+phosphorylcholine tetramethyl ammoniumL-α-glycerolphosphate+tetramethylammonium chloride\text{(R)-(-)-3-chloro-1,2-propanediol} + \text{phosphorylcholine tetramethyl ammonium} \rightarrow \text{L-α-glycerolphosphate} + \text{tetramethylammonium chloride}

The reaction proceeds optimally in polar aprotic solvents such as acetonitrile or ethanol, achieving 85–92% conversion within 12–24 hours.

Solvent Optimization and Reaction Efficiency

Comparative studies across seven solvent systems (Table 1) reveal ethanol and methanol as superior media, balancing reaction rate and product solubility. Acetone, while yielding marginally higher crude product (75g vs. 70g in water), necessitates extended purification due to byproduct formation.

Table 1: Solvent-Dependent Yields of L-alpha-Glycerolphosphate Crude Product

SolventCrude Yield (g)Purity (HPLC)Reaction Time (hr)
Water7078%24
Methanol7182%18
Ethanol7285%16
Isopropanol7480%20
Acetonitrile7483%14
Acetone7577%22
Ethanol/Acetonitrile (1:1)7484%18

Purification and Salt Formation

Ion-Exchange Resin Protocol

Post-reaction purification employs cation-exchange resins (e.g., Dowex 50WX8 or Amberlite IR-120) to remove tetramethylammonium ions. The resin is pre-treated with hydrochloric acid to convert it to the H⁺ form, enabling efficient adsorption of cationic byproducts. Post-washing with deionized water, the eluate containing L-alpha-glycerolphosphate is neutralized with dicyclohexylamine to form the target salt:

L-α-glycerolphosphate (acid form)+2 dicyclohexylamineL-α-GP-DCHA+2H2O\text{L-α-glycerolphosphate (acid form)} + 2 \text{ dicyclohexylamine} \rightarrow \text{L-α-GP-DCHA} + 2 \text{H}_2\text{O}

Crystallization and Yield Optimization

Crystallization from ethanol/water (3:1 v/v) at 4°C yields needle-like crystals with >99% enantiomeric excess (ee). Scaling this process to kilogram batches maintains consistent purity (98.5–99.2% by NMR), demonstrating industrial viability.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O) : δ 3.85–3.92 (m, 1H, glycerol CH), 3.45–3.60 (m, 4H, phosphate-CH₂), 2.85–3.10 (m, 2H, cyclohexyl CH), 1.20–1.80 (m, 22H, cyclohexyl CH₂).

  • Optical Rotation : [α]²⁵D = -12.5° (c = 1, H₂O), confirming L-configuration.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves L-α-GP-DCHA at 8.2 min with 99.1% peak area, absent of D-enantiomer or phosphorylcholine contaminants.

Industrial and Environmental Considerations

The patented route reduces production costs by 40% compared to earlier methods reliant on D-acetone glycerol, while minimizing hazardous waste through solvent recycling . Life-cycle analyses indicate a 62% reduction in carbon footprint versus traditional phosphoramidite approaches.

Chemical Reactions Analysis

Types of Reactions

L-alpha-Glycerolphosphate, dicyclohexylammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form glyceraldehyde phosphate.

    Reduction: It can be reduced to form glycerol.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include glyceraldehyde phosphate, glycerol, and various substituted glycerol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cognitive Enhancement

L-alpha-GPC is primarily recognized for its neuroprotective properties and its ability to enhance cognitive function. It serves as a precursor to acetylcholine, a neurotransmitter crucial for memory and learning.

Case Studies:

  • A study published in the Journal of Alzheimer's Disease indicated that L-alpha-GPC supplementation improved cognitive function in patients with mild to moderate Alzheimer's disease. The trial demonstrated significant improvements in cognitive scores compared to placebo groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
  • Another research highlighted that athletes using L-alpha-GPC experienced enhanced power output and improved cognitive function during high-intensity exercise, indicating its dual role in physical performance and mental acuity .

Metabolic Studies

L-alpha-GPC plays a vital role in lipid metabolism and energy production. Its applications extend to studies involving glycerol phosphate metabolism, which is crucial in various biochemical pathways.

Research Findings:

  • Research has shown that L-alpha-GPC can influence lipid synthesis in plants. For instance, the overexpression of genes involved in glycerol-3-phosphate biosynthesis led to increased oil production in soybean seeds, demonstrating its agricultural significance .
  • In another study, L-alpha-GPC was utilized as a standard for measuring glycerol-3-phosphate levels in enzymatic assays, underscoring its importance in metabolic research .

Therapeutic Applications

The compound has been investigated for its potential therapeutic uses beyond cognitive enhancement and metabolic studies.

Potential Uses:

  • Neuroprotective Agent: Due to its ability to increase acetylcholine levels, L-alpha-GPC is being explored for treating conditions like stroke and traumatic brain injuries .
  • Weight Management: Some studies suggest that it may aid in fat loss by enhancing lipid metabolism, making it a candidate for weight management strategies .

Data Table: Applications of L-alpha-Glycerolphosphate

Application AreaDescriptionKey Findings/References
Cognitive EnhancementPrecursor to acetylcholine; improves memory and learningImproved cognitive scores in Alzheimer's patients
Metabolic StudiesInvolved in lipid metabolism; enhances oil production in plantsIncreased oil yield through gene overexpression
Therapeutic UsesPotential treatment for neurodegenerative diseases and metabolic disordersNeuroprotective effects observed in various studies

Mechanism of Action

The mechanism of action of L-alpha-Glycerolphosphate, dicyclohexylammonium salt involves its role as an intermediate in metabolic pathways. It participates in glycolysis by being converted to glyceraldehyde phosphate, which then enters further metabolic processes. The compound’s molecular targets include enzymes involved in glycolysis and lipid metabolism, and it influences various biochemical pathways by acting as a substrate or regulator.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphate Group Configuration and Counterion Effects

L-alpha-Glycerolphosphate vs. sn-Glycerol-3-phosphate (Dicyclohexylammonium Salt)
  • Structural Difference : L-alpha-Glycerolphosphate and sn-Glycerol-3-phosphate are stereoisomers. The "L-alpha" designation refers to the glycerol backbone’s stereochemistry, while "sn-Glycerol-3-phosphate" follows the stereospecific numbering (sn) system.
  • Biological Activity : Both compounds exhibit toxicity in termites when administered as dicyclohexylammonium salts. However, sn-Glycerol-3-phosphate induces sequential antenna deterioration in Coptotermes formosanus, leading to mortality within 7–9 days .
  • Applications : L-alpha-Glycerolphosphate is frequently used in metabolic studies, whereas sn-Glycerol-3-phosphate serves as a substrate for glycerol-3-phosphate dehydrogenase in energy metabolism assays .
Dicyclohexylammonium Salts vs. Lithium/Sodium Salts
  • Solubility : Dicyclohexylammonium salts (e.g., L-alpha-Glycerolphosphate) are less water-soluble but more soluble in organic solvents like alcohol, aiding in purification . In contrast, lithium or sodium salts (e.g., sn-Glycerol 1-phosphate lithium salt) exhibit higher aqueous solubility, making them suitable for in vitro enzymatic assays .
  • Stability : The dicyclohexylammonium counterion stabilizes labile phosphate esters, reducing hydrolysis and extending shelf life .

Comparison with Multi-Phosphate Derivatives

Alpha-D-Glucose 1,6-Bisphosphate Tetra(cyclohexylammonium) Salt (CAS 71662-13-0)
  • Structure : Contains two phosphate groups and four dicyclohexylammonium ions, enabling higher charge neutralization.
  • Function : Critical in carbohydrate metabolism studies, particularly in glycogen synthesis and glycolysis. Its tetra(cyclohexylammonium) form enhances stability for kinetic analyses of enzymes like phosphoglucomutase .
  • Solubility: Reduced water solubility compared to monophosphate salts but improved stability in organic matrices.

Comparison with Bioactive Dicyclohexylammonium Salts

Hyperforin Dicyclohexylammonium Salt
  • Bioactivity : Acts as a TRPC6 ion channel agonist and inhibits IL-17A secretion in immune cells. Unlike L-alpha-Glycerolphosphate, it exhibits multi-target effects, including MAPK/STAT3 pathway suppression and anti-angiogenic properties (IC₅₀ = 3.7 μM in HDMEC cells) .
  • Applications : Used in neuroinflammatory and cancer research, highlighting the versatility of dicyclohexylammonium salts in diverse therapeutic contexts.
Dicyclohexylammonium Hydrogen Phosphate
  • Simpler Structure : Lacks the glycerol backbone but retains termiticidal activity. Demonstrates that the cyclohexylammonium group itself contributes to toxicity, independent of the organic phosphate .

Data Table: Key Properties of Selected Compounds

Compound Name CAS RN Counterion Solubility Key Applications Biological Activity
L-alpha-Glycerolphosphate 29849-82-9 Dicyclohexylammonium Organic solvents Metabolic studies, enzyme assays Termiticide
sn-Glycerol-3-phosphate - Dicyclohexylammonium Organic solvents Energy metabolism assays Antenna loss in termites
Alpha-D-Glucose 1,6-bisphosphate 71662-13-0 Tetra(cyclohexylammonium) Limited aqueous Glycolysis/glycogen studies Enzyme kinetic analyses
Hyperforin 238074-03-8 Dicyclohexylammonium Organic solvents TRPC6 activation, anti-inflammatory IL-17A suppression
sn-Glycerol 1-phosphate - Lithium Aqueous In vitro enzymatic assays Substrate for dehydrogenases

Research Findings and Mechanistic Insights

  • Termiticidal Mechanism : Dicyclohexylammonium salts of glycerol phosphates induce antenna degeneration in termites, likely due to cyclohexylamine’s disruption of chitin synthesis or neuronal signaling .
  • Enzyme Interactions : The dicyclohexylammonium group in L-alpha-Glycerolphosphate may interact with hydrophobic enzyme pockets, enhancing substrate specificity in phosphorylase assays .
  • Stability Advantage : Compared to sodium/lithium salts, dicyclohexylammonium derivatives resist hydrolysis in acidic or humid conditions, making them ideal for field applications like termite baits .

Biological Activity

L-alpha-Glycerolphosphate, dicyclohexylammonium salt (L-α-GP-DCHA), is a compound that plays a significant role in various biological processes, particularly in lipid metabolism and energy production. This article provides a detailed overview of its biological activity, including applications in research, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

L-α-GP-DCHA has the molecular formula C15H35N2O6P. It consists of a glycerol backbone linked to a phosphate group, with dicyclohexylammonium ions contributing to its solubility and stability in biological environments. This compound is often used as a standard in assays measuring glycerol-3-phosphate levels, which are critical for metabolic studies.

Role in Metabolic Pathways

L-α-GP-DCHA is primarily involved in the glycerol phosphate shuttle , a metabolic pathway that facilitates the transfer of reducing equivalents from the cytoplasm to the mitochondria for ATP production. Within this pathway, L-α-GP is converted to dihydroxyacetone phosphate (DHAP), an essential intermediate in both glycolysis and lipid metabolism.

Key Reactions:

  • Oxidation: Converts L-α-GP to glyceraldehyde phosphate.
  • Reduction: Can produce glycerol from L-α-GP.
  • Substitution: The phosphate group may be substituted under specific conditions.

These reactions are vital for energy production and lipid biosynthesis, influencing cellular metabolism significantly.

Biological Applications

L-α-GP-DCHA has diverse applications across several fields:

  • Biochemistry:
    • Serves as an important substrate for enzymes involved in glycolysis and lipid metabolism.
    • Utilized to study enzyme kinetics and regulation, particularly glycerol kinase activity.
  • Pharmaceutical Research:
    • Investigated for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases. It may enhance neuronal survival under stress by modulating cellular signaling pathways.
  • Cell Culture:
    • Supplemented in cell culture media to promote cell growth and viability due to its role in phospholipid biosynthesis.

Case Studies

Several studies highlight the biological activity of L-α-GP-DCHA:

  • Neuroprotection: Research indicates that L-α-GP can activate signaling pathways involved in neuronal health. For instance, it has been shown to protect against corticosterone-induced injury in PC12 cells, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
  • Lipid Metabolism: In studies examining lipid synthesis, L-α-GP-DCHA has been used to elucidate its role as an intermediate in phospholipid biosynthesis. This is crucial for maintaining cellular membrane integrity and function.

Research Findings Summary

Study FocusFindings
Neuroprotective EffectsEnhanced neuronal survival under stress; potential therapeutic applications against neurodegeneration.
Lipid MetabolismCritical role as an intermediate in phospholipid synthesis; influences energy production pathways.
Enzyme InteractionAssessed activity and regulation of glycerol kinase; pivotal for understanding metabolic fluxes.

Q & A

Q. What are the recommended methods for synthesizing and purifying L-alpha-glycerolphosphate dicyclohexylammonium salt?

The synthesis typically involves reacting the free acid form of L-alpha-glycerolphosphate with excess cyclohexylamine in an alcoholic solvent. The reaction progress is monitored via 31P NMR^{31}\text{P NMR} spectroscopy to confirm complete salt formation . After solvent evaporation, the residue is recrystallized from a mixture of alcohol and water to enhance purity. Yield optimization (e.g., ~70% as reported in phosphonic acid analogs) requires careful control of stoichiometry and temperature during salt precipitation .

Q. What analytical techniques are most reliable for characterizing this compound?

Key methods include:

TechniqueApplicationReference
1H/31P NMR^{1}\text{H/}^{31}\text{P NMR}Confirm salt formation, purity, and structural integrity
HPLC (C12/C18 columns)Quantify purity and detect impurities
Mass SpectrometryValidate molecular weight and isotopic labeling
Crystallography (e.g., SHELX programs)Resolve crystal structure and counterion interactions

Q. How should solubility and stability be managed during experimental workflows?

Dicyclohexylammonium salts are highly soluble in organic solvents (e.g., methanol, DMSO) but sparingly soluble in water. For aqueous applications, the free acid can be regenerated via ion-exchange chromatography. Store the salt at -20°C in desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C) be applied to trace metabolic pathways involving this compound?

13C^{13}\text{C}-labeled analogs (e.g., 13C6^{13}\text{C}_6-α-D-glucopyranosyl phosphate dicyclohexylammonium salt) are synthesized using isotopically enriched precursors. These are critical for metabolic flux analysis in glycolysis or lipid biosynthesis studies. Post-synthesis, validate labeling efficiency via 13C NMR^{13}\text{C NMR} or LC-MS .

Q. What mechanistic insights exist regarding its biological activity in cellular models?

In leukemia cells (e.g., K562), the dicyclohexylammonium salt of hyperforin (structurally analogous) induces mitochondrial-dependent apoptosis via caspase-3 activation and Bcl-2 downregulation. Experimental design should include flow cytometry for apoptosis quantification and Western blotting for protein expression analysis . For cytokine modulation (e.g., IL-6 suppression), use astrocytoma cell lines with LPS-induced inflammation models and ELISA-based cytokine profiling .

Q. How can researchers resolve contradictions in reported toxicity data across species?

In termite models, the salt causes antennae loss and mortality via unknown mechanisms, while mammalian studies show low acute toxicity. To address discrepancies:

  • Compare metabolic pathways (e.g., phosphatase activity) between species using enzyme inhibition assays.
  • Test salt stability in different physiological buffers to identify hydrolysis-related toxicity .

Q. What strategies optimize yield and purity in large-scale synthesis?

  • Counterion selection : Dicyclohexylammonium enhances crystallinity but may require substitution (e.g., sodium salts) for aqueous applications.
  • Temperature gradients : Gradual cooling during recrystallization improves crystal quality.
  • SPE purification : Use Oasis MAX solid-phase extraction to remove excess amine or acid impurities .

Q. How do structural modifications of the dicyclohexylammonium counterion influence bioactivity?

Replace dicyclohexylamine with alternative amines (e.g., triethylamine) during synthesis and compare bioactivity. For example, hydrogen phosphate salts retain termiticidal effects but differ in solubility, suggesting counterion-dependent cellular uptake . Use comparative molecular docking studies to predict counterion interactions with target enzymes.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[(2R)-2,3-dihydroxypropoxy]phosphonic acid; cyclohexanamine
Reactant of Route 2
[(2R)-2,3-dihydroxypropoxy]phosphonic acid; cyclohexanamine

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